rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine
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Overview
Description
rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine: is a chemical compound with the molecular formula C18H28N2O3Si and a molecular weight of 348.51 g/mol . This compound is notable for its unique structure, which includes a nitropyridine moiety and a cyclohexenyl group substituted with a tert-butyldimethylsilyl (TBDMS) ether.
Preparation Methods
The synthesis of rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine typically involves multiple steps, including the protection of hydroxyl groups, cyclization, and nitration reactions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The TBDMS group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine involves its interaction with molecular targets, which can include enzymes and receptors. The nitropyridine moiety may participate in redox reactions, while the cyclohexenyl group can interact with hydrophobic regions of proteins. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar compounds to rel-4-[(3R,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methyl-1-cyclohexen-1-yl]-3-nitropyridine include other nitropyridine derivatives and cyclohexenyl compounds. These compounds may share similar chemical properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a nitropyridine moiety with a TBDMS-protected cyclohexenyl group .
Properties
Molecular Formula |
C18H28N2O3Si |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-yl]oxysilane |
InChI |
InChI=1S/C18H28N2O3Si/c1-13-9-14(16-7-8-19-12-17(16)20(21)22)11-15(10-13)23-24(5,6)18(2,3)4/h7-8,11-13,15H,9-10H2,1-6H3 |
InChI Key |
DZZFKLWTWJBVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C(C1)C2=C(C=NC=C2)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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